N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS: 1081130-55-3) is a synthetic compound with the molecular formula C₂₂H₂₆N₆O₂ and a molecular weight of 406.5 g/mol . Its structure consists of a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide moiety, which is further substituted with a 3-acetylphenyl group.
Properties
Molecular Formula |
C19H20N6O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O2/c1-13(26)15-3-2-4-16(11-15)21-19(27)14-7-9-24(10-8-14)18-6-5-17-22-20-12-25(17)23-18/h2-6,11-12,14H,7-10H2,1H3,(H,21,27) |
InChI Key |
OZZRZZFYHSQFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Construction of the Triazolo[4,3-b]Pyridazine Moiety
The triazolo-pyridazine core is synthesized via cyclocondensation reactions. A representative route begins with 6-chloro-triazolo[4,3-b]pyridazine (intermediate A ), prepared by reacting 3-amino-6-chloropyridazine with formic acid under reflux. Alternative methods employ hydrazine hydrate and triethyl orthoformate to cyclize 3-hydrazinylpyridazine precursors.
Key reaction conditions :
Functionalization at Position 6
The chloro group in intermediate A is replaced via nucleophilic aromatic substitution. For example, reacting A with piperidine-4-carboxamide derivatives in dimethylformamide (DMF) at 120°C for 12 hours introduces the piperidine moiety (intermediate B ).
Optimization parameters :
-
Catalyst : Potassium carbonate
-
Solvent : DMF or acetonitrile
-
Reaction time : 10–15 hours
N-(3-Acetylphenyl) Group Installation
Synthesis of 3-Acetylaniline
3-Acetylaniline is prepared via Friedel-Crafts acylation of aniline with acetyl chloride in the presence of aluminum chloride.
Reaction conditions :
Final Amide Bond Formation
Intermediate C reacts with 3-acetylaniline under Schotten-Baumann conditions. The reaction uses DCM as the solvent and triethylamine (TEA) as the base, achieving coupling at 0°C over 4 hours.
Optimized protocol :
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies show that DCM outperforms tetrahydrofuran (THF) in coupling reactions due to better solubility of intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) increase yields by 10–15%.
Table 1 : Solvent impact on final coupling yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 70 | 98 |
| THF | 55 | 92 |
| Acetonitrile | 60 | 95 |
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) promote hydrolysis of the acetyl group, reducing yields. Kinetic studies recommend maintaining temperatures below 25°C during amide bond formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
- The compound may undergo several types of reactions:
Substitution: The piperidine nitrogen or other functional groups could be targets for substitution reactions.
Oxidation/Reduction: Depending on the conditions, the acetyl group or other moieties may undergo oxidation or reduction.
- Common reagents could include strong acids, bases, and oxidizing or reducing agents.
- Major products would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers might investigate its potential as a drug candidate due to its unique structure.
Biological Studies: The compound could serve as a probe to study biological pathways or receptors.
Materials Science: Its properties might be useful in designing functional materials.
Industry: If scalable synthesis methods are developed, it could find applications in industry.
Mechanism of Action
- Without specific data, we can only speculate. researchers would explore potential targets (enzymes, receptors) and pathways affected by this compound.
- Molecular docking studies and in vitro assays would provide insights into its mechanism.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Hydrophobicity : Compounds with chlorophenyl (e.g., ), isopropyl (), or phenethyl () groups exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
- Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism, extending half-life .
Comparison with Target Compound :
- Unlike Lin28-1632, which uses a methylphenyl group for hydrophobic interactions , the acetylphenyl in the target compound could engage in polar interactions, altering selectivity.
- Piperidine-4-carboxamide positioning (vs. 3-carboxamide in ) influences conformational flexibility and binding pocket accommodation .
Biological Activity
N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to summarize the available research findings on its biological activity, including its mechanisms of action, efficacy in various biological assays, and any relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds containing the triazolo-pyridazine moiety have been shown to modulate enzyme activity and receptor interactions. The mechanism often involves binding to the active sites of kinases or other enzymes, thereby inhibiting their function.
Cytotoxicity and Anticancer Effects
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values as low as 1.06 µM . While specific data for this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Enzyme Inhibition
The compound is also investigated for its role as an inhibitor of various kinases. In particular, derivatives of triazolo-pyridazine have shown promising results against c-Met kinase, which is implicated in tumor growth and metastasis. For example, one study reported an IC50 value of 0.090 µM for a closely related compound against c-Met kinase .
Study 1: In Vitro Evaluation
In a study focusing on triazolo-pyridazine derivatives, several compounds were synthesized and tested for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited moderate to high cytotoxicity against various cancer cell lines. The most effective compounds induced apoptosis in a dose-dependent manner .
Study 2: Mechanistic Insights
Another study explored the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed that certain derivatives could significantly increase the rate of late apoptosis in treated cells compared to controls. This suggests that this compound may similarly affect cell cycle progression and promote apoptotic pathways .
Data Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
| Compound 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(3-acetylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of substituted pyridazine precursors under controlled temperature (60–80°C) and acidic conditions.
- Step 2 : Piperidine-4-carboxamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or ethanol .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the final product .
- Key Conditions : Solvent choice (polar aprotic solvents for coupling steps), temperature control (±2°C), and catalyst optimization (e.g., Pd/C for hydrogenation) are critical for >80% yield .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.18) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Functional Group Variation : Modify substituents (e.g., acetylphenyl → fluorophenyl or chlorophenyl) to assess impact on target binding. For example, fluorophenyl analogs show enhanced kinase inhibition .
- Core Scaffold Optimization : Compare triazolo-pyridazine derivatives with imidazo-pyridazine or pyrazolo-pyridine cores to evaluate selectivity .
- Assays : Use in vitro enzyme inhibition (e.g., p38 MAPK) and cell-based viability assays (IC50 values) to quantify activity .
- Example SAR Data :
| Compound Modification | Biological Activity (IC50) | Target |
|---|---|---|
| Acetylphenyl substituent | 12.3 µM | p38 MAPK |
| 4-Fluorophenyl analog | 8.7 µM | p38 MAPK |
| Chlorophenyl + methylpiperidine | 5.2 µM | TAK1 kinase |
| Data derived from structural analogs in . |
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Strategy :
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Compare datasets from orthogonal studies (e.g., crystallography vs. biochemical assays) to identify confounding factors (e.g., solvent DMSO% affecting solubility) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and explain discrepancies in IC50 values .
Q. What computational and experimental methods are recommended for predicting and validating metabolic stability?
- Methods :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., acetyl group oxidation) .
- In Vitro Assays : Microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life (t1/2). For example, t1/2 <30 min suggests need for prodrug strategies .
- LC-MS/MS : Quantify metabolite formation (e.g., hydroxylated derivatives) under simulated physiological conditions .
Methodological Considerations
Q. How can researchers leverage reaction design principles to improve synthetic efficiency?
- Innovative Approaches :
- ICReDD Framework : Apply quantum chemical calculations (Gaussian 16) to map reaction pathways and optimize conditions (e.g., solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
